molecular formula C7H7IN2 B1622105 3-iodobenzenecarboximidamide CAS No. 756434-74-9

3-iodobenzenecarboximidamide

Cat. No.: B1622105
CAS No.: 756434-74-9
M. Wt: 246.05 g/mol
InChI Key: XJQGSJBTLSVOQF-UHFFFAOYSA-N
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Description

3-iodobenzenecarboximidamide is an organic compound with the molecular formula C7H7IN2 It is a derivative of benzamidine, where an iodine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobenzenecarboximidamide typically involves the iodination of benzamidine. One common method is the direct iodination of benzamidine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-iodobenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amidine group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzamidines.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.

Scientific Research Applications

3-iodobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an inhibitor in enzymatic studies, particularly for serine proteases.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-iodobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. It acts as a reversible competitive inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can modulate various biological pathways and processes.

Comparison with Similar Compounds

    Benzamidine: The parent compound, which lacks the iodine substitution.

    4-Iodo-benzamidine: Another iodinated derivative with the iodine atom at the fourth position.

    2-Iodo-benzamidine: A derivative with the iodine atom at the second position.

Uniqueness: 3-iodobenzenecarboximidamide is unique due to the specific position of the iodine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to other iodinated benzamidines.

Properties

CAS No.

756434-74-9

Molecular Formula

C7H7IN2

Molecular Weight

246.05 g/mol

IUPAC Name

3-iodobenzenecarboximidamide

InChI

InChI=1S/C7H7IN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)

InChI Key

XJQGSJBTLSVOQF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=N)N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=N)N

Origin of Product

United States

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